molecular formula C11H11F3O2 B1304861 3-[3-(Trifluoromethyl)phenoxy]-2-butanone CAS No. 338975-95-4

3-[3-(Trifluoromethyl)phenoxy]-2-butanone

Cat. No. B1304861
M. Wt: 232.2 g/mol
InChI Key: RUTXCSFBVGGQFH-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenoxy]-2-butanone is a chemical compound that features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a butanone moiety. This structure is indicative of a molecule that could have potential applications in various fields such as medicinal chemistry, due to the presence of the trifluoromethyl group which is known to enhance the biological activity of pharmaceuticals.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds can be achieved through various methods. For instance, the TiCl(4)-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one results in the formation of functionalized salicylates and phenols with trifluoromethyl groups . Additionally, the synthesis of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, which shares a similar trifluoromethyl phenoxy structure, has been confirmed through various characterization techniques .

Molecular Structure Analysis

The molecular structure of compounds containing trifluoromethyl groups can be analyzed using techniques such as X-ray crystallography, IR, UV–vis spectroscopy, and computational methods like Hartree-Fock (HF) and density functional theory (DFT) . These methods allow for the comparison of the molecular geometry in the ground state and can provide insights into the electronic properties of the molecule.

Chemical Reactions Analysis

Trifluoromethyl-substituted compounds can undergo various chemical reactions. For example, 3-hydroxy-2-(trialkylsilyl)phenyl triflates can act as aryne precursors and react with arynophiles to afford phenol derivatives . Furthermore, the ring opening of epoxides with phenols in the presence of bismuth(III) triflate can lead to the synthesis of 1,3-diaryloxy-2-propanols . These reactions demonstrate the versatility of trifluoromethyl-substituted compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[3-(Trifluoromethyl)phenoxy]-2-butanone and related compounds are influenced by the presence of the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can affect the acidity, reactivity, and overall stability of the molecule. The synthesis of 3-hydroperfluoro-2-butanone, for example, shows that the presence of fluorine atoms can lead to a high yield and influence the reactivity of the compound . Additionally, the synthesis of enantiomerically pure derivatives from trifluoromethyl-substituted dioxanones and dioxinones indicates that the trifluoromethyl group can be retained in various synthetic transformations, preserving its unique properties .

Scientific Research Applications

  • Scientific Field: Chemistry
  • Summary of Application: This compound has been used in the synthesis of a new type of porphyrin, 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy] porphyrin (TTFMPP) .
  • Methods of Application: The synthesis involved the use of pyrrole, 3-[3-(trifluoromethyl)phenoxy]benzaldehyde, propionic acid, and octanoic acid .
  • Results or Outcomes: The newly synthesized TTFMPP was characterized using various techniques including mass spectroscopy, NMR, MALDI-TOF mass spectrometry, UV-Vis and fluorescence spectrophotometry, and cyclic voltammetry . The UV-Vis absorption spectrum of TTFMPP shows characteristic spectral patterns similar to those of tetraphenyl porphyrin, with a Soret band at 419 nm and four Q bands at 515, 550, 590, and 648 nm . The quantum yield of the porphyrin was determined to be 0.08 .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(15)8(2)16-10-5-3-4-9(6-10)11(12,13)14/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTXCSFBVGGQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Trifluoromethyl)phenoxy]-2-butanone

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